The synthesis of this compound involves the reaction of appropriate starting materials, typically an acid chloride or anhydride, with an amine (such as pyrrolidine) in the presence of a base. The esterification process leads to the formation of the ethyl ester group .
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmaceutical research. This compound, with the chemical formula and a molecular weight of approximately 317.43 g/mol, features a hexanoate backbone substituted with an oxo group and a pyrrolidinomethyl phenyl moiety. Its unique structure contributes to its biological activity, making it a subject of interest in various scientific studies.
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can be sourced from chemical suppliers and is often available for purchase in different purities. For instance, it is listed under CAS number 898771-07-8 and can be found in catalogs of companies like Rieke Metals and Sigma-Aldrich, which provide detailed specifications and safety data sheets for researchers .
The synthesis of Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate typically involves several steps, including the formation of the oxo group and the introduction of the pyrrolidinomethyl phenyl substituent. Common methods include:
The synthesis may utilize various reagents such as sodium hydride for deprotonation, palladium catalysts for hydrogenation, and solvents like tetrahydrofuran or diethyl ether to facilitate reactions at optimal temperatures (generally between 20°C to 80°C) .
The molecular structure of Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate features:
The compound's structural formula can be represented as follows:
The molecular weight is approximately 317.43 g/mol, with a melting point that varies based on purity but generally falls within typical ranges for similar compounds.
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can participate in various chemical reactions including:
These reactions are typically facilitated by using specific catalysts or reagents under controlled conditions (temperature, pressure) to ensure high yields and selectivity .
The mechanism of action for Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate primarily involves its interaction with biological targets such as enzymes or receptors within cells. The oxo group may enhance binding affinity due to its ability to form hydrogen bonds or coordinate with metal ions in active sites.
Studies have indicated that similar compounds exhibit significant biological activity, often modulating metabolic pathways related to cholesterol synthesis or other critical biochemical processes .
Relevant data includes:
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate has potential applications in:
The synthesis of Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate (CAS 898775-33-2) follows a meticulously designed multi-step sequence that strategically assembles molecular fragments through condensation and esterification reactions. The core pathway initiates with the preparation of the pyrrolidinomethyl phenyl moiety, where ortho-substituted benzaldehyde derivatives undergo condensation with pyrrolidine under mild Lewis acid catalysis or dehydrating conditions. This critical step forms the tertiary amine functionality essential for the compound's biological interactions [5]. The resulting 2-(pyrrolidinomethyl)benzaldehyde intermediate then undergoes nucleophilic addition with a phosphonium ylide derived from ethyl 5-bromovalerate, forming the α,β-unsaturated ketone precursor through a Horner-Wadsworth-Emmons reaction [7].
The final stages involve selective hydrogenation of the enone system under controlled pressure (20-50 psi) using palladium on carbon (Pd/C) catalyst, followed by in situ esterification. Alternatively, a stepwise approach employs pre-formed 6-oxohexanoic acid derivatives coupled with the aromatic moiety via Friedel-Crafts acylation in dichloromethane using aluminum trichloride (AlCl₃) as the Lewis acid catalyst. This method requires subsequent esterification with ethanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, achieving yields of 75-82% after purification by vacuum distillation or column chromatography [5]. Careful exclusion of moisture is critical during acylation steps to prevent competitive hydrolysis of ester functionalities.
Table 1: Key Synthetic Steps and Optimization Parameters
Synthetic Step | Key Reagents/Conditions | Yield Range | Critical Control Parameters |
---|---|---|---|
Pyrrolidinomethyl Formation | Pyrrolidine, NaBH(OAc)₃, DCE, 25°C | 85-92% | Reaction time (4-6h), moisture exclusion |
Enone Formation | Ethyl 5-(diethylphosphono)valerate, NaH | 78-85% | Temperature control (0°C → RT), argon atmosphere |
Hydrogenation | Pd/C (10%), H₂ (35 psi), ethanol, 25°C | 88-94% | Catalyst loading (5-10%), pressure regulation |
Esterification | DCC, DMAP, anhydrous ethanol, 0°C → RT | 75-82% | Solvent dryness, stoichiometric balance |
Recent optimization efforts focus on telescoping the acylation-esterification sequence into a one-pot procedure by employing trimethylsilyl chloride (TMSCl) as a water scavenger, reducing purification losses and improving overall atom economy. This approach has demonstrated a 15% reduction in process mass intensity compared to traditional stepwise methodologies [7]. Additionally, microwave-assisted condensation at 80°C in acetonitrile solvent has reduced reaction times from hours to minutes while maintaining yields above 80%, offering significant advantages for kilogram-scale production campaigns .
The introduction of the pyrrolidinomethyl group onto the ortho-position of the phenyl ring presents distinctive catalytic challenges due to potential side reactions including over-alkylation and iminium ion polymerization. Modern approaches employ heterogeneous catalysis and phase-transfer systems to enhance regioselectivity and reaction efficiency. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) serves as the base catalyst for the Mannich-type condensation between pyrrolidine and formaldehyde with ortho-substituted benzyl halides, facilitating the formation of the critical benzylamine linkage at 60-65°C with yields exceeding 85% [5]. The stoichiometric ratio of pyrrolidine to aldehyde must be carefully maintained at 1.2:1 to prevent dialkylation while ensuring complete consumption of the electrophilic component.
For enantioselective variants requiring chiral centers, researchers have developed diastereoselective reduction protocols using (+)-B-chlorodiisopinocampheylborane (Ipc₂BCl) in THF at -78°C. This catalyst achieves diastereomeric excesses >95% for precursors containing adjacent stereocenters, though this is not required for the target compound which lacks chiral elements [7]. More relevant to Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is the reductive amination approach utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), which proceeds at ambient temperature with excellent functional group tolerance toward the ketone ester moiety. This method circumvents the need for pre-formed imines and demonstrates superior performance compared to sodium cyanoborohydride (NaBH₃CN) systems, which risk cyanide contamination and require stringent pH control .
Table 2: Catalytic Systems Performance Comparison
Catalytic System | Temperature Range | Reaction Time | Yield | Advantages |
---|---|---|---|---|
NaH/THF | 60-65°C | 8-12h | 85-92% | Low cost, high reproducibility |
NaBH(OAc)₃/DCE | 20-25°C | 24-48h | 78-85% | Mild conditions, tolerates ketone groups |
Pd/C Hydrogenation | 25°C (50psi H₂) | 4-6h | 90-95% | Heterogeneous, easy catalyst removal |
Zeolite-catalyzed amination | 80-90°C | 3-5h | 70-75% | Recyclable catalyst, solvent-free option |
Advanced catalytic systems include zeolite-encapsulated palladium nanoparticles (Pd@zeolite) for continuous flow hydrogenation of intermediates, enabling productivity of >5g·L⁻¹·h⁻¹ with minimal catalyst leaching (<50 ppm). This approach significantly reduces heavy metal contamination risks in pharmaceutical intermediates [7]. For the final coupling step, zinc-mediated Reformatsky reactions between ethyl bromoacetate and the keto-aryl precursor have shown promise under sonication at 45°C, achieving 80% conversion in half the time of traditional magnesium-activated processes. The zinc enolate exhibits superior nucleophilicity toward the ketone carbonyl compared to competing ester reduction, providing a chemoselectivity advantage [7].
Solvent polarity dramatically influences both reaction rates and selectivity in the synthesis of Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, particularly during reduction steps where competing over-reduction of ketones or ester groups may occur. Kinetic studies in the hydrogenation of the enone precursor reveal pseudo-first-order behavior in aprotic solvents, with tetrahydrofuran (THF) providing optimal balance between substrate solubility and catalyst activity. The apparent rate constant (kobs) in THF at 25°C is 0.12 ± 0.03 min⁻¹, approximately threefold higher than in methanol (0.04 ± 0.01 min⁻¹) due to enhanced mass transfer and reduced catalyst poisoning . This acceleration is attributed to THF's moderate polarity (ε = 7.6) and Lewis basicity, which stabilizes transition states without coordinating strongly to palladium sites.
For the critical reductive amination step, solvent mixtures prove essential for controlling imine equilibrium. Binary solvent systems of toluene:isopropanol (4:1 v/v) reduce iminium ion concentration by shifting equilibrium toward the free amine, minimizing dialkylation byproducts to <2%. This solvent combination maintains homogeneous reaction conditions while providing sufficient polarity (ε ≈ 5.5) for hydride transfer from sodium triacetoxyborohydride. Kinetic isotope studies using NaBD(OAc)₃ reveal a primary kinetic isotope effect (kH/kD = 4.7), confirming hydride transfer as the rate-determining step . Water content must be rigorously controlled below 200 ppm to prevent catalyst decomposition and hydrolysis of sensitive intermediates, achieved through molecular sieve treatment of solvents prior to use.
Table 3: Solvent Effects on Reduction Kinetics and Selectivity
Solvent System | kobs (min⁻¹) | Reaction Time (h) | Ketone:Alcohol Selectivity | Byproduct Formation |
---|---|---|---|---|
Tetrahydrofuran (THF) | 0.12 ± 0.03 | 2.5 | >99:1 | <1% |
Methanol | 0.04 ± 0.01 | 8.0 | 95:5 | 3-5% |
Ethyl acetate | 0.08 ± 0.02 | 4.0 | 98:2 | 1-2% |
Toluene:isopropanol (4:1) | 0.06 ± 0.01 | 5.5 | >99:1 | <1% |
Dimethylformamide (DMF) | 0.10 ± 0.02 | 3.0 | 90:10 | 5-8% |
Temperature profiling during esterification indicates an Arrhenius activation energy (Ea) of 45.2 kJ·mol⁻¹ in THF, with significant deviation observed above 40°C due to competing Claisen condensation side reactions. This necessitates precise temperature control through jacketed reactors with ±1°C stability . Recent advances employ supercritical carbon dioxide (scCO₂) as reaction medium for hydrogenations at 50°C and 120 bar pressure, achieving complete conversion in 30 minutes with turnover frequencies (TOF) exceeding 800 h⁻¹. The gas-like diffusivity and near-zero surface tension of scCO₂ enhance mass transfer limitations while simplifying product separation through depressurization, though capital costs remain prohibitive for large-scale implementation [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: